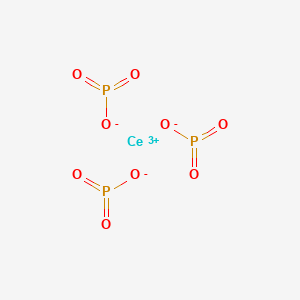

![molecular formula C6H6N4S6 B077070 5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol CAS No. 10486-54-1](/img/structure/B77070.png)

5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

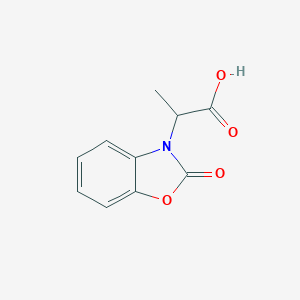

The synthesis of thiadiazoles, including compounds like 5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol, typically involves the cyclization of thiosemicarbazides or the reaction of thioureas with α-haloketones. A common method for synthesizing mercapto-functionalized 1,3,4-thiadiazoles includes the reaction of appropriate precursors under conditions that favor the formation of the thiadiazole ring, followed by functionalization with mercapto groups (Hipler, Winter, & Fischer, 2003).

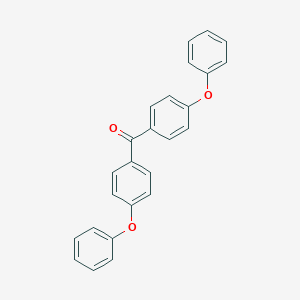

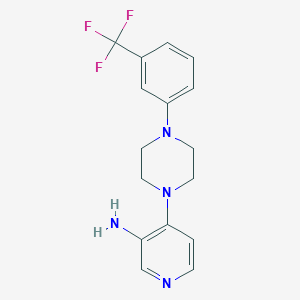

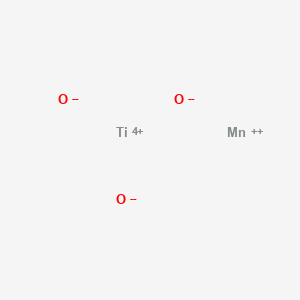

Molecular Structure Analysis

The molecular structure of thiadiazoles, including our compound of interest, is characterized by the presence of a 1,3,4-thiadiazole ring, a core structure consisting of sulfur and nitrogen atoms. X-ray crystallography and spectroscopic methods like FTIR and Raman have been utilized to determine the structural aspects and the tautomeric forms of these compounds. The presence of mercapto groups influences the molecular conformation and intermolecular interactions, such as hydrogen bonding, which can significantly impact the compound's physical and chemical properties (Hipler, Winter, & Fischer, 2003).

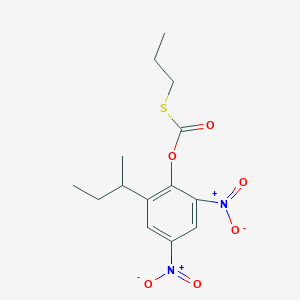

Chemical Reactions and Properties

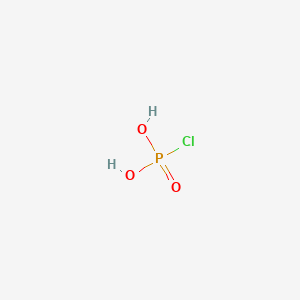

Thiadiazoles, including the mercapto-functionalized variants, participate in various chemical reactions, attributable to the active hydrogen atoms in the mercapto (-SH) groups and the reactive sites on the thiadiazole ring. These compounds can undergo oxidation, substitution, and complexation reactions, making them versatile intermediates for synthesizing a wide range of chemical entities. The reactivity towards electrophiles and nucleophiles is a notable property, allowing for the introduction of various substituents and modifications to the thiadiazole core (Connolly & Hardy, 1993).

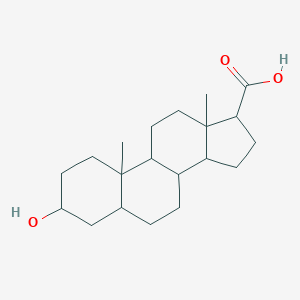

Physical Properties Analysis

The physical properties of 5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol, such as solubility, melting point, and stability, are influenced by its molecular structure. The mercapto and thiadiazole groups contribute to the compound's polarity, solubility in various solvents, and thermal stability. These properties are essential for its handling and application in different chemical processes and formulations.

Chemical Properties Analysis

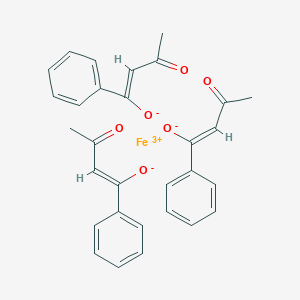

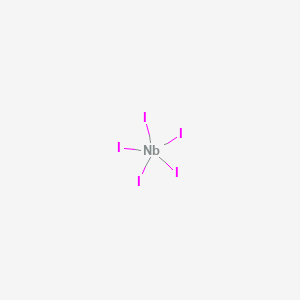

The chemical properties of thiadiazoles are significantly defined by their electron-rich sulfur and nitrogen atoms, making them excellent ligands in coordination chemistry. They can form complexes with various metals, impacting their reactivity and application potential in catalysis and material science. The acidity of the mercapto hydrogen also allows these compounds to participate in acid-base reactions, affecting their behavior in different chemical environments (Umapathy & Budhkar, 1986).

Scientific Research Applications

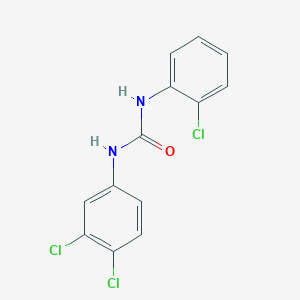

Heterocyclic Chemistry and Medicinal Applications

Thiadiazole derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anticonvulsant properties. These compounds are significant in bioorganic and medicinal chemistry due to their potential as analgesic and anti-inflammatory agents. The structural modification and synthesis of new thiadiazole-containing molecules have been a focus, aiming to optimize their "drug-like" characteristics through SAR, QSAR analysis, and molecular docking (Koval et al., 2022).

Synthesis Strategies

The synthesis of thiadiazolotriazines, which involve thiadiazole as a precursor or component, highlights the chemical versatility and the role of thiadiazole derivatives in creating novel biologically active compounds. This synthesis strategy underlines the importance of thiadiazole structures in medicinal chemistry as intermediates for developing new therapeutic agents (Abdel-Wahab, 2017).

Pharmacological Potential

The diverse pharmacological potential of 1,3,4-thiadiazole and its derivatives, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities, has been extensively reviewed. These compounds' ability to be chemically modified allows them to be crucial pharmacophores for drug development (Lelyukh, 2019).

Antimicrobial Activity

Research focusing on the antimicrobial properties of 1,3,4-thiadiazole derivatives underlines their significance in developing new antimicrobial agents. The structure-activity relationship (SAR) of these compounds provides valuable insights into designing effective antimicrobial therapies (Alam, 2018).

Antioxidant and Antiradical Activity

Thiadiazole derivatives, specifically those with open thiogroup, have shown promising antioxidant and antiradical activities. They contribute positively to biochemical processes, offering potential therapeutic benefits for patients exposed to high doses of radiation, highlighting their importance in developing radioprotective agents (Kaplaushenko, 2019).

properties

IUPAC Name |

5-[2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]ethylsulfanyl]-3H-1,3,4-thiadiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4S6/c11-3-7-9-5(15-3)13-1-2-14-6-10-8-4(12)16-6/h1-2H2,(H,7,11)(H,8,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVMJDOURKFUWGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSC1=NNC(=S)S1)SC2=NNC(=S)S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4S6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370770 |

Source

|

| Record name | 5,5'-(Ethane-1,2-diyldisulfanediyl)di(1,3,4-thiadiazole-2(3H)-thione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol | |

CAS RN |

10486-54-1 |

Source

|

| Record name | 5,5'-(Ethane-1,2-diyldisulfanediyl)di(1,3,4-thiadiazole-2(3H)-thione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.